molecular formula C18H26N2O4 B8007576 cis-1-(Boc-amino)-3-(Cbz-amino)cyclopentane

cis-1-(Boc-amino)-3-(Cbz-amino)cyclopentane

Cat. No.: B8007576
M. Wt: 334.4 g/mol
InChI Key: AVUVRCBRFPDMCW-UHFFFAOYSA-N
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Description

cis-1-(Boc-amino)-3-(Cbz-amino)cyclopentane: is a cyclopentane derivative with two amino groups protected by different protecting groups: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These protecting groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with cyclopentane derivatives.

    Protection of Amino Groups: The amino groups are protected using Boc and Cbz protecting groups. This can be achieved through reactions with Boc anhydride and Cbz chloride, respectively.

    Reaction Conditions: The reactions are usually carried out in the presence of a base such as triethylamine or sodium bicarbonate, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods: Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring.

    Reduction: Reduction reactions can be used to remove the protecting groups.

    Substitution: The amino groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Various alkylating or acylating agents.

Major Products:

    Oxidation: Oxidized derivatives of the cyclopentane ring.

    Reduction: Deprotected amines.

    Substitution: New derivatives with substituted amino groups.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex molecules.
  • Protecting groups allow for selective reactions on other parts of the molecule.

Biology and Medicine:

  • Potential use in the synthesis of pharmaceuticals.
  • The protected amino groups can be deprotected under mild conditions to yield free amines, which are important in drug design.

Industry:

  • Used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Generally, the protecting groups (Boc and Cbz) are used to prevent the amino groups from reacting during certain stages of synthesis. The protecting groups can be removed under specific conditions to reveal the free amines, which can then participate in further reactions.

Comparison with Similar Compounds

    cis-1-(Boc-amino)-3-(Fmoc-amino)cyclopentane: Similar structure but with a different protecting group (Fmoc).

    cis-1-(Boc-amino)-3-(Ac-amino)cyclopentane: Similar structure with an acetyl protecting group.

Uniqueness:

  • The combination of Boc and Cbz protecting groups provides unique reactivity and stability profiles.
  • The cis-configuration of the amino groups on the cyclopentane ring can influence the compound’s reactivity and interactions.

Properties

IUPAC Name

benzyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-15-10-9-14(11-15)19-16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUVRCBRFPDMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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